molecular formula C12H15ClN2O2 B7557958 N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide

N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide

Cat. No. B7557958
M. Wt: 254.71 g/mol
InChI Key: CGRTXDIYWODYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide, also known as CAP, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a critical role in the production of inflammatory mediators such as prostaglandins.

Mechanism of Action

N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide is a reversible inhibitor of COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in inflammation and pain. This compound does not inhibit COX-1, which is an enzyme that plays a critical role in maintaining normal physiological functions such as gastric mucosal protection and platelet aggregation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of prostaglandins, which are involved in the development of inflammation and pain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide is a potent and selective inhibitor of COX-2, which makes it an ideal tool for studying the role of COX-2 in various biological processes. This compound is also relatively inexpensive and easy to synthesize, which makes it accessible to many researchers. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide in scientific research. One direction is to investigate the role of COX-2 in the development of cancer and to explore the potential of COX-2 inhibitors such as this compound as anticancer agents. Another direction is to study the neuroprotective effects of COX-2 inhibitors such as this compound in more detail and to explore their potential as treatments for neurodegenerative disorders. Finally, there is a need to develop more potent and selective COX-2 inhibitors that can overcome the limitations of current inhibitors such as this compound.

Synthesis Methods

The synthesis of N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide involves the reaction of 2-chloroacetyl chloride with 2-methyl-3-nitroaniline to yield 3-(2-chloroacetyl)amino-2-methylacetanilide. This intermediate is then reacted with propionyl chloride to yield this compound. The overall yield of the synthesis is around 50%, and the purity of the final product can be further improved by recrystallization.

Scientific Research Applications

N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide has been extensively used in scientific research as a tool to study the role of COX-2 in various biological processes. It has been shown to inhibit the production of prostaglandins in vitro and in vivo, leading to reduced inflammation and pain. This compound has been used to investigate the role of COX-2 in cancer, cardiovascular diseases, and neurodegenerative disorders. It has also been used as a tool to study the mechanism of action of other COX-2 inhibitors.

properties

IUPAC Name

N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-3-11(16)14-9-5-4-6-10(8(9)2)15-12(17)7-13/h4-6H,3,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRTXDIYWODYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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